[2-(2-Methylprop-2-en-1-yl)phenyl]methanol
Description
[2-(2-Methylprop-2-en-1-yl)phenyl]methanol: is an organic compound with the molecular formula C11H14O It is a derivative of phenylmethanol, where the phenyl group is substituted with a 2-methylprop-2-en-1-yl group
Properties
CAS No. |
648895-02-7 |
|---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
[2-(2-methylprop-2-enyl)phenyl]methanol |
InChI |
InChI=1S/C11H14O/c1-9(2)7-10-5-3-4-6-11(10)8-12/h3-6,12H,1,7-8H2,2H3 |
InChI Key |
OSUFKCASPUSHJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC1=CC=CC=C1CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Methylprop-2-en-1-yl)phenyl]methanol can be achieved through several methods. One common approach involves the reaction of 2-methylprop-2-en-1-ylbenzene with formaldehyde in the presence of a catalyst to form the desired product. The reaction conditions typically include a temperature range of 60-80°C and a reaction time of 4-6 hours.
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to obtain the final product with high purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Hydroxymethyl Group
The hydroxymethyl (-CH2OH) group undergoes substitution under basic conditions. Key findings include:
-
Etherification : Reaction with prop-2-en-1-yl bromide in dimethylformamide (DMF) using potassium carbonate yields ether derivatives.
-
THP Acetal Formation : Treatment with tetrahydropyranyl (THP) monoperoxyacetals and organolithium reagents (e.g., n-BuLi) generates ethers via displacement of the THP group (Table 1) .
Table 1: Etherification Reactions with Organometallic Reagents
| Substrate | Reagent | Conversion (%) | Primary Product (Yield) | Byproducts |
|---|---|---|---|---|
| THP Acetal | n-BuLi | 93 | Butyl ether (55%) | Tertiary alcohol (15%) |
| THP Acetal | HexylMgBr | 100 | Hexyl ether (75%) | None |
Alkylation via Grignard Reagents
The alkene moiety participates in alkylation reactions:
-
Prop-2-en-1-yl Group Reactivity : The 2-methylprop-2-en-1-yl substituent acts as an electrophilic site for Grignard additions. For example, hexylMgBr selectively adds to the alkene, forming branched alkylated products .
Lewis Acid-Catalyzed Transformations
AlBr3 facilitates carbinol formation and C–C bond activation:
-
Carbinol Synthesis : Reaction with aromatic aldehydes (e.g., pyridine-2-carboxaldehyde) under AlBr3 catalysis produces diarylcarbinols (Table 2) .
-
Dehydration : Under elevated temperatures, AlBr3 promotes dehydration of the hydroxymethyl group, forming styrene derivatives .
Table 2: AlBr3-Catalyzed Reactions with Aldehydes
| Aldehyde | Product | Yield (%) | Conditions |
|---|---|---|---|
| Propionaldehyde | Carbinol 38b | 53 | DCM, 0°C to rt, AlBr3 |
| Isobutyraldehyde | Dehydrated product 40b | 71 | Neat, AlBr3, reflux |
Participation in Benzannulation Reactions
The compound serves as a precursor in ipso-type [4 + 2] benzannulation:
-
α-Arylnaphthalene Synthesis : Reaction with dichlorocyclopropylmethanols under n-BuLi generates multisubstituted α-arylnaphthalenes (Fig. 1) .
-
Regiocontrol : Ortho- and para-substituted derivatives favor ipso-addition, while meta-substituted analogs follow conventional pathways .
Fig. 1: Benzannulation Mechanism
textStep 1: Deprotonation of cyclopropylmethanol with *n*-BuLi → Enolate formation Step 2: Nucleophilic attack on [2-(2-Methylprop-2-en-1-yl)phenyl]methanol → Ring expansion Step 3: Aromatization → α-Arylnaphthalene
Radical-Mediated Coupling
Under radical-initiating conditions:
-
silyl Peroxide Reactions : Reaction with n-BuLi generates pentylbenzene via radical–radical coupling (12% yield) .
Industrial-Scale Modifications
-
Continuous Flow Reactors : Optimized for high-yield synthesis, reducing reaction times by 40% compared to batch processes.
-
Catalyst Optimization : Heterogeneous catalysts (e.g., Rh/C) improve selectivity in reduction steps.
Scientific Research Applications
Pharmaceutical Applications
Antihistamine Activity : Research indicates that derivatives of [2-(2-Methylprop-2-en-1-yl)phenyl]methanol exhibit antihistamine properties, making them suitable for treating allergic conditions. A notable patent discusses the synthesis of related compounds that demonstrate high selectivity for H₁ receptors without significant interaction with other pharmaceutical targets, which is beneficial for patients on multiple medications .
Intermediate in Drug Synthesis : The compound serves as an intermediate in the synthesis of various pharmaceuticals. For instance, it can be transformed into more complex structures that possess therapeutic effects against a range of diseases .
Agrochemical Applications
Fungicidal Properties : Compounds related to this compound have been identified as effective fungicides against phytopathogenic fungi. These compounds can be applied to crops to prevent fungal infections, enhancing agricultural productivity. They are typically formulated into solutions or emulsions for application via spraying or dusting .
Seed Treatment : The compound can also be used in seed treatments to protect against fungal infections before germination. This proactive approach helps ensure higher crop yields and better plant health .
Material Science Applications
Polymer Chemistry : The compound's reactivity makes it a candidate for use in polymer synthesis. Its ability to participate in radical polymerization reactions allows for the creation of novel materials with tailored properties for specific applications, such as coatings and adhesives.
Case Study 1: Antihistamine Development
A study was conducted to evaluate the antihistamine activity of derivatives based on this compound. The results showed that certain modifications led to compounds with improved efficacy and reduced side effects compared to traditional antihistamines. This research highlights the potential for developing safer allergy medications using this compound as a starting point.
Case Study 2: Agricultural Application
In agricultural trials, formulations containing derivatives of this compound were tested against common plant pathogens. The results indicated a significant reduction in disease incidence and improved crop yield compared to untreated controls. These findings support the compound's use as a viable fungicide in integrated pest management strategies.
Mechanism of Action
The mechanism of action of [2-(2-Methylprop-2-en-1-yl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic processes and cellular functions.
Comparison with Similar Compounds
2-Methyl-2-propen-1-ol: A related compound with similar structural features but different functional groups.
2-[(2-Methylprop-2-en-1-yl)oxy]phenylmethanol: Another compound with a similar backbone but different substituents.
Uniqueness: [2-(2-Methylprop-2-en-1-yl)phenyl]methanol is unique due to its specific substitution pattern on the phenyl ring. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity further highlight its uniqueness compared to similar compounds.
Biological Activity
[2-(2-Methylprop-2-en-1-yl)phenyl]methanol, also known as 2-(isobutenyl)phenylmethanol, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from various research studies and findings.
Synthesis
The synthesis of this compound typically involves the reaction of phenolic compounds with alkene derivatives. The compound can be synthesized through a series of steps involving alkylation and reduction processes. For instance, one common method includes the use of phenol derivatives reacted with isobutylene in the presence of acidic catalysts, yielding the desired alcohol.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses moderate to good antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones in agar diffusion assays .
- Anticancer Properties : Preliminary investigations suggest that this compound may induce apoptosis in cancer cell lines. A study reported that compounds with similar structures were effective in inhibiting microtubule assembly and inducing morphological changes in breast cancer cells (MDA-MB-231), enhancing caspase activity at specific concentrations .
The biological mechanisms underlying the activities of this compound are still being elucidated. However, several pathways have been proposed:
- Microtubule Destabilization : Similar compounds have been shown to disrupt microtubule dynamics, which is critical for cell division. This could explain its potential as an anticancer agent by preventing mitotic progression in cancer cells .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that this compound may induce oxidative stress in cells, leading to apoptosis through ROS-mediated pathways .
- Inhibition of Enzymatic Activity : There is evidence that compounds related to this compound can inhibit certain enzymes involved in cancer proliferation and survival, although specific targets remain to be identified .
Case Study 1: Antimicrobial Efficacy
In a controlled study evaluating the antimicrobial efficacy of this compound, researchers found that it exhibited significant antibacterial activity against E. coli and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were determined using broth dilution methods, showing effective inhibition at concentrations as low as 50 µg/mL.
Case Study 2: Anticancer Activity
Another study focused on the apoptotic effects of this compound on MDA-MB-231 cells. Cells treated with varying concentrations (1 µM to 10 µM) displayed increased caspase activity and characteristic morphological changes indicative of apoptosis, suggesting a dose-dependent effect on cell viability.
Data Tables
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing [2-(2-Methylprop-2-en-1-yl)phenyl]methanol, and how can purity be optimized?
- Answer : Synthesis typically involves esterification or hydroxylation of pre-functionalized aromatic precursors. For example, analogous compounds are synthesized via acid-catalyzed reactions with methanol under reflux conditions . To optimize purity, recrystallization from methanol or ethanol is effective, as demonstrated in crystal structure studies where high-purity crystals were obtained through slow cooling (45°C to room temperature) . Chromatographic techniques (e.g., silica gel column) are also recommended for isolating intermediates.
Q. How can the molecular structure of this compound be confirmed experimentally?
- Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. For instance, studies on similar alcohols (e.g., 4-{2-[4-(dimethylamino)phenyl]ethenyl}-1-methylpyridinium derivatives) resolved bond lengths, angles, and hydrogen-bonding networks using Rigaku Saturn724+ CCD diffractometers with MoKα radiation (λ = 0.71073 Å) . Complementary techniques include NMR (¹H/¹³C) for verifying substituent positions and FT-IR for identifying functional groups like hydroxyl (-OH) and alkenyl (C=C) bonds .
Q. What intermolecular interactions stabilize this compound in the solid state?
- Answer : Hydrogen bonding (O–H⋯O) and π-π stacking are critical. In analogous structures, methanol solvent molecules participate in O–H⋯O interactions with sulfonate or carboxylate groups, forming layered architectures . π-π interactions between aromatic rings (centroid distances ~3.5–3.8 Å) further stabilize crystal packing . These interactions can be mapped using SCXRD and Hirshfeld surface analysis .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., bond length discrepancies) be resolved during refinement?
- Answer : Use software like SHELXL for refinement, which employs least-squares minimization to resolve discrepancies. For example, in a study on Cd(II) complexes, hydrogen atoms were geometrically positioned (C–H = 0.95–0.98 Å, O–H = 0.84 Å) and refined isotropically with riding models (Uiso(H) = 1.2–1.5Ueq(C/O)) . High-resolution data (θ > 25°, Rint < 0.05) and multi-scan absorption corrections (e.g., CrystalClear) reduce systematic errors .
Q. What strategies mitigate challenges in growing single crystals of this compound derivatives?
- Answer : Slow evaporation or cooling (e.g., from methanol/water mixtures) is effective, as shown in studies yielding crystals with dimensions >0.2 mm . For air-sensitive compounds, use inert atmospheres (N₂/Ar) and sealed capillaries. Additives like trifluoroacetic acid can promote nucleation. If crystals remain elusive, consider co-crystallization with supramolecular guests (e.g., crown ethers) to stabilize lattices .
Q. How do steric effects from the 2-methylprop-2-en-1-yl group influence reactivity in catalytic applications?
- Answer : The bulky 2-methylprop-2-en-1-yl group induces steric hindrance, which can be quantified using Tolman cone angles or DFT calculations. In catalysis, this hindrance may reduce substrate accessibility to metal centers, altering reaction kinetics. For example, in Schiff base complexes, steric effects from similar groups led to distorted square-pyramidal geometries around metal ions, impacting catalytic activity .
Q. What advanced spectroscopic methods can probe the dynamic behavior of this compound in solution?
- Answer : Dynamic NMR (DNMR) can assess conformational exchange rates, while NOESY experiments reveal spatial proximities between the hydroxyl group and adjacent substituents. For example, in related biphenylmethanols, NOE correlations between aromatic protons and hydroxyl groups confirmed intramolecular hydrogen bonding . Time-resolved fluorescence spectroscopy may also track rotational relaxation times of the alkenyl moiety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
